Thiamylal
Overview
Description
Thiamylal, also known as Surital, is a barbiturate derivative invented in the 1950s . It has sedative, anticonvulsant, and hypnotic effects, and is used as a strong but short-acting sedative . It is administered intravenously for the production of complete anesthesia of short duration, for the induction of general anesthesia, or for inducing a hypnotic state .
Molecular Structure Analysis
The chemical formula of Thiamylal is C12H18N2O2S . It has a molecular weight of 254.349 . The structure is very similar to that of thiopental, with an allyl group instead of the ethyl group at the 5-position of the ring .Chemical Reactions Analysis
Thiamylal is a barbiturate and its major action is depression of the central nervous system . It can also act on the autonomic nervous system, cardiovascular system, and respiration . Alterations of physical membrane properties, calcium transport in excitable tissues, changes on synaptic transmission and interactions with macromolecules are related to the mechanism of action of thiamylal .Physical And Chemical Properties Analysis
Thiamylal has a density of 1.2±0.1 g/cm3 . Its index of refraction is 1.551 . It has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds . Its ACD/LogP is 3.14 .Scientific Research Applications
Protein Binding and Metabolism
Thiamylal, a thiobarbiturate, exhibits enantioselectivity in both serum protein binding and metabolism when studied in vitro. The S(−)-enantiomer of Thiamylal shows higher affinity for human serum albumin at Site II, whereas the R(+)-enantiomer is metabolized more rapidly by human liver microsomes, primarily by the cytochrome P-450 isoform CYP2C9. This enantioselectivity in binding and metabolism may have implications for pharmacokinetics and the therapeutic application of Thiamylal, suggesting a potential area for further clinical research (Sueyasu et al., 2000).
Enzymatic Catalysis and Thiamine Analogs
Research has explored the role of thiamine (vitamin B1) and its derivatives in enzymatic catalysis, highlighting the biochemical significance of Thiamylal-related compounds. For instance, the coenzyme Thiamine diphosphate (ThDP) is critical in various enzymatic reactions, illustrating the broader application of Thiamylal-related chemistry in biological systems. These findings contribute to our understanding of enzyme mimetic asymmetric carbene catalysis and the biochemical pathways involving Thiamine, offering insight into new synthetic strategies for catalysis and potential therapeutic applications (Enders & Balensiefer, 2004).
Mechanism of Action
Safety and Hazards
Thiamylal is used in combination with acetaminophen or aspirin and caffeine for its sedative and relaxant effects in the treatment of tension headaches, migraines, and pain . The risk or severity of CNS depression can be increased when Thiamylal is combined with 1,2-Benzodiazepine . The intravenous LD50 in rat is 51 mg/kg .
properties
IUPAC Name |
5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOMZPUITCYLMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=S)NC1=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048441 | |
Record name | Thiamylal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thiamylal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.06e-02 g/L | |
Record name | Thiamylal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Thiamylal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Thiamylal binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
Record name | Thiamylal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS RN |
77-27-0 | |
Record name | Thiamylal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiamylal [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077270 | |
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Record name | Thiamylal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01154 | |
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Record name | thiamylal | |
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Record name | Thiamylal | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.927 | |
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Record name | THIAMYLAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01T23W89FR | |
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Record name | Thiamylal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132-133 °C, 132 - 133 °C | |
Record name | Thiamylal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thiamylal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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